Biochemical Potency: IRAK4 Enzymatic IC50 Comparison
IRAK4-IN-6 exhibits a 4 nM IC50 against IRAK4 in a biochemical assay, placing it among the high-potency tier of IRAK4 inhibitors [1]. For comparison, the earlier lead compound quinazoline 4 showed only modest potency (exact value not reported) before the 5-azaquinazoline scaffold optimization [1]. The clinical candidate BAY1834845 (Zabedosertib) is reported with a similar biochemical profile, but the explicit selectivity and synergy profile downstream of IRAK4-IN-6 differ.
| Evidence Dimension | IRAK4 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Quinazoline 4 (lead compound): >4 nM; BAY1834845: approximately 3 nM [2] |
| Quantified Difference | Approximately >4-fold improvement over initial lead; comparable potency to clinical candidates |
| Conditions | Biochemical kinase assay (details as per J. Med. Chem. 2019) |
Why This Matters
Confirms the compound belongs to the high-potency IRAK4 inhibitor class, but the differentiation for procurement must rely on selectivity and functional cellular data, not potency alone.
- [1] Degorce, S. L.; Anjum, R.; Bloecher, A.; Carbajo, R. J.; Dillman, K. S.; et al. Discovery of a Series of 5-Azaquinazolines as Orally Efficacious IRAK4 Inhibitors Targeting MyD88L265P Mutant Diffuse Large B Cell Lymphoma. J. Med. Chem. 2019, 62 (21), 9918–9930. View Source
- [2] Guide to Pharmacology. BAY1830839 Ligand Page. View Source
